molecular formula C10H6F4O B8174900 2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8174900
M. Wt: 218.15 g/mol
InChI Key: BKLUZFPVIDPDKO-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of ethynyl, fluoro, and trifluoroethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene typically involves organic synthesis techniques. One common method includes the reaction of 2-ethynyl-1-fluoro-4-iodobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro and trifluoroethoxy groups can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro and trifluoroethoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1-fluoro-4-(trifluoromethoxy)benzene
  • 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
  • 1-Fluoro-4-((4-propylphenyl)ethynyl)benzene

Uniqueness

2-Ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both ethynyl and trifluoroethoxy groups on the same benzene ring is relatively rare, making this compound valuable for specific applications in research and industry .

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O/c1-2-7-5-8(3-4-9(7)11)15-6-10(12,13)14/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLUZFPVIDPDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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